4-(1H-tetrazol-1-yl)aniline hydrochloride
Description
Overview of Tetrazole-Containing Compounds in Modern Chemical Science
Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. nih.gov First synthesized in 1885, they initially received limited attention but have since become integral to various scientific fields. nih.govthieme-connect.com The unique, nitrogen-rich, and planar structure of the tetrazole ring confers upon its derivatives a combination of high thermal stability, significant formation enthalpy, and versatile chemical reactivity. nih.govresearchgate.net
In medicinal chemistry, the tetrazole ring is a privileged scaffold, most notably recognized as a bioisostere for the carboxylic acid group. nih.govbeilstein-journals.org This substitution can improve a molecule's metabolic stability, lipophilicity, and ability to bind to biological targets. nih.gov Consequently, the tetrazole moiety is a key component in numerous FDA-approved drugs, including antihypertensive agents like losartan (B1675146). thieme-connect.com The applications of tetrazoles extend beyond pharmaceuticals into materials science, where they are used in the synthesis of nitrogen-rich energetic materials and coordination complexes. nih.govthieme-connect.com They also find use in agriculture as components of herbicides and fungicides and in photography. nih.govbeilstein-journals.org
The synthesis of tetrazole derivatives is a significant focus of modern organic chemistry, with numerous methods developed to construct this heterocyclic system. Common synthetic routes include the [3+2] cycloaddition of azides with nitriles or the heterocyclization of primary amines with reagents like triethyl orthoformate and sodium azide (B81097). organic-chemistry.orgnih.gov
Significance of Aniline (B41778) Moieties in Organic Synthesis and Advanced Materials Research
Aniline, the simplest aromatic amine, and its derivatives are fundamental building blocks in organic chemistry. nih.gov The presence of an amino group attached to a benzene (B151609) ring makes these compounds highly versatile precursors for a vast array of more complex molecules. The amino group can be readily modified, allowing for its incorporation into diverse chemical structures.
A primary application of aniline and its derivatives is in the polymer industry. Aniline is a key monomer in the production of polymers such as polyurethanes and polyanilines, the latter being a well-known conductive polymer used in electronics and sensor technology. nih.gov Furthermore, anilines are foundational to the dye industry, serving as precursors to a wide spectrum of azo dyes and other coloring agents. nih.gov
In the pharmaceutical sector, the aniline scaffold is present in numerous drugs. It serves as a crucial intermediate for the synthesis of analgesics, antihistamines, and sulfa drugs. nih.gov The reactivity of the aniline ring allows for electrophilic aromatic substitution reactions, enabling the introduction of various functional groups to tailor the molecule's properties for specific applications in drug design and materials science.
Research Landscape and Scholarly Focus on 4-(1H-tetrazol-1-yl)aniline Hydrochloride
The specific compound, 4-(1H-tetrazol-1-yl)aniline, combines the functional features of both a tetrazole and an aniline. The hydrochloride salt form is primarily significant as a stable, more water-soluble version of the parent compound, which facilitates its use as an intermediate in further chemical synthesis. While extensive research focusing exclusively on the hydrochloride salt is not prominent, its utility is derived from the reactivity of the "free base" form, 4-(1H-tetrazol-1-yl)aniline.
This compound is a valuable bifunctional molecule in academic and industrial research. The aniline portion, with its primary amino group, provides a reactive handle for a multitude of chemical transformations. It can be diazotized to form diazonium salts, which are versatile intermediates, or it can undergo acylation, alkylation, or be used in coupling reactions to build larger molecular frameworks. The tetrazole ring, as a stable and strongly electron-withdrawing group, influences the chemical properties of the aniline ring and can serve as a non-classical bioisostere of a carboxylic acid in medicinal chemistry contexts. nih.govacgpubs.org
The synthesis of 1-substituted tetrazoles, such as 4-(1H-tetrazol-1-yl)aniline, can be achieved through methods like the reaction of the corresponding primary amine (p-phenylenediamine in a protected form) with triethyl orthoformate and sodium azide. organic-chemistry.orgresearchgate.net Research on related isomers, such as 3-(1H-tetrazol-1-yl)aniline, highlights their role as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers. chemimpex.com By extension, this compound is understood within the research community as a convenient and stable precursor for creating novel compounds that leverage the unique properties of both the aniline and tetrazole moieties for applications in drug discovery and materials science.
Compound Data
Table 1: Physicochemical Properties of 4-(1H-tetrazol-1-yl)aniline
| Property | Value |
| IUPAC Name | 4-(tetrazol-1-yl)aniline |
| Molecular Formula | C₇H₇N₅ |
| Molecular Weight | 161.16 g/mol |
| CAS Number | 14213-13-9 |
| XLogP3 | 0.4 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 1 |
Data sourced from PubChem CID 571640. nih.gov
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(tetrazol-1-yl)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5.ClH/c8-6-1-3-7(4-2-6)12-5-9-10-11-12;/h1-5H,8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGABUJIKBOBRTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2C=NN=N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 1h Tetrazol 1 Yl Aniline Hydrochloride and Its Derivatives
Established Synthetic Routes to 4-(1H-tetrazol-1-yl)aniline Hydrochloride
The construction of the tetrazole ring is central to the synthesis of 4-(1H-tetrazol-1-yl)aniline and its derivatives. The most prevalent methods include [3+2] cycloaddition reactions and multicomponent reactions, which offer robust and versatile pathways to the target structures.
Detailed Analysis of [3+2] Cycloaddition Protocols in Tetrazole Formation
The [3+2] cycloaddition reaction is a cornerstone of tetrazole synthesis, typically involving the reaction of a nitrile with an azide (B81097). thieme-connect.com This method is highly efficient for the formation of 5-substituted 1H-tetrazoles. researchgate.net The reaction proceeds via a 1,3-dipolar cycloaddition mechanism where the azide acts as the 1,3-dipole and the nitrile as the dipolarophile. researchgate.net While this is a common route, the synthesis of 1-substituted tetrazoles, such as 4-(1H-tetrazol-1-yl)aniline, often involves a different set of starting materials, typically an amine, an orthoformate, and sodium azide.
A general route for the synthesis of 1-substituted tetrazoles involves the reaction of an amine, such as aniline (B41778) or its derivatives, with triethyl orthoformate and sodium azide. organic-chemistry.org This one-pot synthesis is frequently catalyzed by various agents, which will be discussed in subsequent sections. The reaction is believed to proceed through the formation of an intermediate imidate, which then undergoes cyclization with the azide ion.
While the direct [3+2] cycloaddition of an azide with an isocyanide can also yield 1-substituted tetrazoles, the one-pot reaction of anilines, triethyl orthoformate, and sodium azide is a more common and often more convenient method for preparing compounds like 4-(1H-tetrazol-1-yl)aniline. researchgate.netnih.gov
Multicomponent Reactions for the Synthesis of Related Tetrazolyl-Aniline Architectures
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov For the synthesis of tetrazole derivatives, the Ugi and Passerini reactions are particularly notable. beilstein-journals.org
The Ugi tetrazole four-component reaction (UT-4CR) is a versatile method for producing α-aminomethyl tetrazoles. acs.org This reaction typically involves an isocyanide, an oxo component (aldehyde or ketone), an amine, and hydrazoic acid (often generated in situ from sodium azide). By selecting an appropriate aniline derivative as the amine component, this reaction can be adapted to generate complex tetrazolyl-aniline architectures.
A notable innovation in this area is the use of pre-formed, functionalized tetrazole building blocks in MCRs. For instance, novel tetrazole aldehydes have been synthesized and employed in Passerini and Ugi reactions. nih.gov This strategy allows for the incorporation of the tetrazole moiety into diverse molecular scaffolds, providing a complementary approach to traditional methods that construct the tetrazole ring during the reaction sequence. beilstein-journals.orgnih.gov
An example of an MCR-based approach is the azido-Ugi-deprotection sequence. This method has been used to synthesize tetrazole-linked imidazo[1,5-a]pyridines, demonstrating the potential of MCRs to build intricate heterocyclic systems containing a tetrazolyl-aniline-like substructure. nih.gov
Catalytic Approaches in Tetrazolyl-Aniline Synthesis
The efficiency of tetrazole synthesis can be significantly enhanced through the use of catalysts. Both homogeneous and heterogeneous catalytic systems have been developed to promote the formation of the tetrazole ring, often under milder conditions and with higher yields.
Homogeneous Catalysis in Reactions Involving the Tetrazole Moiety
Homogeneous catalysts, which are soluble in the reaction medium, have been effectively employed in tetrazole synthesis. A notable example is the use of a Cobalt(II) complex with a tetradentate ligand to catalyze the [3+2] cycloaddition of sodium azide to organonitriles. nih.gov This represents the first instance of a cobalt complex being used for this transformation under homogeneous conditions. nih.gov
The study demonstrated that the choice of solvent significantly impacts the reaction yield, with dimethyl sulfoxide (B87167) (DMSO) being the most effective. nih.gov The proposed mechanism involves the initial coordination of either the azide or the nitrile to the metal center, which activates the substrate for the cycloaddition. nih.gov
Below is a table summarizing the effect of different solvents on the yield of 5-phenyl-1H-tetrazole using the Cobalt(II) catalyst.
| Solvent | Yield (%) |
| Methanol | 20 |
| Toluene | 15 |
| Acetonitrile (B52724) | 50 |
| Dimethylformamide (DMF) | 80 |
| Dimethyl sulfoxide (DMSO) | 99 |
| Data sourced from a study on Co-catalyzed [3+2] cycloaddition of NaN3 to organonitriles. nih.gov |
While this example focuses on the synthesis of 5-substituted tetrazoles, the principles of activating the nitrile or azide through coordination to a metal center are applicable to the broader field of tetrazole synthesis.
Heterogeneous Nanocatalysis for Enhanced Synthetic Efficiency
Heterogeneous nanocatalysts have gained significant attention due to their high catalytic activity, stability, and ease of recovery and reuse. nih.gov These catalysts are particularly advantageous for creating more sustainable and environmentally friendly synthetic processes.
Several types of nanocatalysts have been successfully applied to the synthesis of tetrazole derivatives. For instance, a novel ecofriendly heterogeneous catalyst comprising a Schiff base coordinated Cu(II) covalently attached to Fe3O4@SiO2 nanoparticles has been developed. nih.gov This catalyst was highly efficient in the synthesis of 1-aryl 1H-tetrazole derivatives from the reaction of aniline, triethyl orthoformate, and sodium azide in water, achieving yields of up to 97%. nih.govresearchgate.net The catalyst could be easily separated using an external magnet and reused multiple times with only a minor loss in activity. nih.gov
The following table presents the yields of various 1-aryl-1H-tetrazoles synthesized using the Fe3O4@SiO2-Im[Br]-SB-Cu (II) nanocatalyst in water at 40 °C.
| Aniline Derivative | Product | Time (h) | Yield (%) |
| Aniline | 1-Phenyl-1H-tetrazole | 1.5 | 97 |
| 4-Methylaniline | 1-(p-Tolyl)-1H-tetrazole | 2.0 | 95 |
| 4-Methoxyaniline | 1-(4-Methoxyphenyl)-1H-tetrazole | 2.0 | 96 |
| 4-Chloroaniline | 1-(4-Chlorophenyl)-1H-tetrazole | 2.5 | 92 |
| 4-Nitroaniline | 1-(4-Nitrophenyl)-1H-tetrazole | 3.0 | 90 |
| Data adapted from a study on an ecofriendly heterogeneous nano-catalyst for tetrazole synthesis. nih.gov |
Another example is the use of biosynthesized silver nanoparticles supported on sodium borosilicate glass (ASBN) as a heterogeneous catalyst for the solvent-free synthesis of 1-substituted 1H-1,2,3,4-tetrazoles. acs.orgacs.org This method also provided good to excellent yields of the desired products from various anilines, triethyl orthoformate, and sodium azide at 120 °C. acs.org
The development of nanocatalysts, such as those based on zinc oxide, which act as efficient heterogeneous acid catalysts, has also been a significant advancement. amerigoscientific.com Nanocrystalline ZnO has been shown to catalyze the [3+2] cycloaddition for the synthesis of 5-substituted-1H-tetrazoles with high yields and excellent recyclability. amerigoscientific.com Furthermore, platinum nanoparticles supported on vulcan carbon have been demonstrated as a superior and recyclable heterogeneous catalyst for the synthesis of 5-substituted 1H-tetrazoles. researchgate.net
Advanced Synthetic Techniques and Methodological Innovations
Beyond traditional heating, advanced techniques are being employed to improve the synthesis of tetrazoles. Microwave-assisted synthesis has been shown to reduce reaction times and, in some cases, improve yields. thieme-connect.com For instance, the transformation of inactive nitriles into 5-substituted 1H-tetrazoles can be efficiently achieved in DMF under microwave irradiation. thieme-connect.com
A significant methodological innovation is the development and use of novel tetrazole-based building blocks. nih.gov The synthesis of diversely protected, unprecedented tetrazole aldehydes allows for the incorporation of the tetrazole moiety into complex molecules through various synthetic transformations, including multicomponent reactions. beilstein-journals.orgnih.gov This approach offers a strategic advantage over methods that construct the tetrazole ring in the final steps, as it allows for greater molecular diversity. nih.gov
The use of solvent-free reaction conditions, as seen with the ASBN catalyst, represents another advanced and green synthetic technique. acs.org Eliminating the need for solvents reduces waste and can simplify product purification.
Furthermore, the development of catalytic systems that operate in environmentally benign solvents like water is a key area of innovation. nih.gov The synergy between the metallic center and the support in heterogeneous nanocatalysts is a subject of ongoing research to further enhance catalytic efficiency and selectivity. researchgate.net
Microwave-Assisted Organic Synthesis (MAOS) for Tetrazolyl-Aniline Derivatives
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, offering significant advantages over conventional heating methods. nih.gov By utilizing microwave irradiation, this technique facilitates rapid and uniform heating of the reaction mixture through direct coupling with polar molecules, a process known as dielectric heating. chemicaljournals.comat.ua This often leads to dramatic reductions in reaction times, increased product yields, and enhanced product purity by minimizing the formation of side products. chemicaljournals.combohrium.com
The application of MAOS to the synthesis of tetrazole derivatives, including those based on the aniline framework, has been particularly successful. The key reaction for forming the tetrazole ring is often a [2+3] cycloaddition between a nitrile and an azide. nih.gov Microwave irradiation has been shown to significantly accelerate this and other related reactions.
Research Findings:
Accelerated Reaction Times: Numerous studies have demonstrated the ability of MAOS to shorten reaction times from hours to mere minutes. For example, the synthesis of certain tetrazole-based flavonoid derivatives was achieved in 3-5 minutes under microwave irradiation, compared to 4-6 hours using conventional heating methods. Similarly, the preparation of N-(1H-tetrazol-5-yl) derivatives of pyrazole (B372694) carboxamides showed a significant rate enhancement with microwaves. bohrium.com
Improved Yields: In addition to speed, MAOS frequently provides higher isolated yields. In a one-pot synthesis of triazolo[4,3-b] benthamdirect.comjchr.orgresearchgate.nettriazoles, microwave irradiation was 36–72 times faster and resulted in significantly higher yields compared to traditional heating. nih.gov A three-step synthesis of 4-(pyrazol-1-yl)carboxanilides was also efficiently conducted using controlled microwave heating. acs.org
Solvent-Free Conditions: MAOS can often be performed under solvent-free ("neat") conditions, which aligns with green chemistry principles by reducing solvent waste. The condensation reaction to form certain 1,2,4-triazole-5(4H)-thione derivatives was completed in 10-25 minutes with yields up to 97% under solvent-free microwave conditions, whereas conventional methods took nearly 5 hours for a 78% yield. nih.gov
The table below provides a comparative overview of MAOS versus conventional heating for the synthesis of various tetrazole and related heterocyclic derivatives, illustrating the general advantages of the microwave-assisted approach.
| Derivative Type | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Tetrazole-based Flavonoids | MAOS | 3-5 min | 85-92% | |
| Tetrazole-based Flavonoids | Conventional | 4-6 hr | 70-78% | |
| Tetrazolyl Pyrazole Amides | MAOS | Optimized (short) | Good | bohrium.com |
| Tetrazolyl Pyrazole Amides | Conventional | Longer | Lower | bohrium.com |
| Triazole-5(4H)-thiones | MAOS (solvent-free) | 10-25 min | ~97% | nih.gov |
| Triazole-5(4H)-thiones | Conventional | 290 min | ~78% | nih.gov |
Strategies for Selective Functionalization of Amine and Tetrazole Groups
The 4-(1H-tetrazol-1-yl)aniline molecule possesses two key functional groups: the primary aromatic amine (-NH2) and the tetrazole ring. The presence of multiple reactive sites—the amine nitrogen, the C5 carbon of the tetrazole, and the N2/N3/N4 nitrogens of the tetrazole—presents a challenge for selective functionalization. To achieve regioselectivity and synthesize specific derivatives, chemists employ strategies that typically involve the use of protecting groups or exploit the inherent differences in reactivity of the functional moieties.
Protecting Group Strategies:
The most common approach is to temporarily block one functional group to allow for the selective modification of the other.
Amine Group Protection: The aniline amine is nucleophilic and can be readily protected by conversion to an amide or carbamate. This deactivates the amine, preventing it from interfering with reactions intended for the tetrazole ring. After the desired functionalization of the tetrazole is complete, the protecting group can be removed under specific conditions to regenerate the free amine.
Tetrazole Ring Protection: The tetrazole ring can be functionalized at its C5 position via metalation (deprotonation). However, lithiated tetrazoles are often unstable. nih.gov A more viable approach involves protecting one of the tetrazole nitrogens, typically at the N1 or N2 position, which can stabilize the corresponding C5-organometallic intermediate.
N-Protecting Groups: Groups like the p-methoxybenzyl (PMB) group have been used. More recently, the 6-methylpyridyl-2-methyl group has been investigated as an electrochemically cleavable protecting group. nih.gov
C-H Functionalization: With a suitable protecting group in place, the C5-proton of the tetrazole can be removed using a strong base, such as a "turbo-Grignard" reagent (i-PrMgCl·LiCl), to form a stable organomagnesium intermediate. This intermediate can then react with various electrophiles (e.g., aldehydes, ketones) to install substituents at the C5 position. The protecting group is subsequently cleaved to yield the functionalized tetrazole. nih.gov
Regioselective Synthesis:
Beyond functionalization of an existing scaffold, regioselectivity is crucial during the initial construction of the molecule. For instance, cobalt-catalyzed methodologies have been developed for the regioselective synthesis of aryl tetrazole amines via consecutive desulfurization and C-N cross-coupling reactions, allowing for controlled assembly of the desired isomers. researchgate.net
The following table summarizes common protecting group strategies for the selective functionalization of tetrazolyl-aniline scaffolds.
| Group to Protect | Protecting Group (PG) | Protection Reaction | Deprotection Condition | Allows Functionalization of |
|---|---|---|---|---|
| Amine (-NH2) | Acetyl (Ac) | Reaction with Acetic Anhydride | Acid or base hydrolysis | Tetrazole Ring |
| Amine (-NH2) | Boc | Reaction with Boc Anhydride | Acid (e.g., TFA) | Tetrazole Ring |
| Tetrazole (N1-H) | p-Methoxybenzyl (PMB) | Alkylation with PMB-Cl | Oxidative cleavage | Amine Group / Tetrazole C5 |
| Tetrazole (N1-H) | 6-Methylpyridyl-2-methyl | Alkylation | Reductive electrochemical cleavage | Amine Group / Tetrazole C5 |
Integration of Green Chemistry Principles in Synthetic Pathways
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of tetrazoles, which traditionally involved hazardous reagents like hydrazoic acid and toxic metal catalysts, is an area where green methodologies can have a significant impact. benthamdirect.comresearchgate.neteurekaselect.com
Key Green Chemistry Approaches:
Benign Solvents: A primary focus is replacing volatile and toxic organic solvents. Water-mediated and solvent-free methodologies are highly desirable. benthamdirect.comresearchgate.net Other green alternatives include deep eutectic solvents (DES), which are biodegradable, low-cost, and non-volatile. A green protocol for synthesizing 5-substituted-1H-tetrazoles has been developed using a choline (B1196258) chloride-urea DES as the reaction medium. lookchem.com
Alternative Energy Sources: As discussed previously, microwave irradiation (MAOS) is a key green technology due to its high energy efficiency and ability to dramatically reduce reaction times. chemicaljournals.com Ultrasound irradiation is another alternative energy source that can promote tetrazole synthesis. eurekaselect.com
Catalysis: The development of efficient and recyclable catalysts is central to green synthesis.
Nanocatalysts: Various nanomaterials have been used as catalysts for tetrazole synthesis, offering high selectivity and the advantage of being easily separable and reusable. rsc.org
Greener Catalysts: Efforts have been made to replace toxic catalysts. For example, a copper(II) complex has been used to catalyze the [3+2] cycloaddition of sodium azide to nitriles under mild conditions, avoiding more hazardous reagents. jchr.org Transition-metal-free approaches, such as the cycloaddition between arylazo sulfones and diazo compounds, offer another pathway to avoid potentially toxic heavy metals. rsc.org
Atom Economy and Process Efficiency: One-pot and multicomponent reactions (MCRs) are inherently greener as they combine multiple synthetic steps into a single operation, reducing solvent usage, purification steps, and waste generation. rsc.org The Ugi tetrazole four-component reaction (UT-4CR) is a classic example of an MCR that provides rapid access to complex tetrazole derivatives from simple starting materials like amines, isocyanides, and oxo components. nih.govbeilstein-journals.org
The table below highlights several green chemistry strategies that have been successfully applied to the synthesis of tetrazole derivatives.
| Green Principle | Approach | Example/Benefit | Reference |
|---|---|---|---|
| Safer Solvents | Use of Deep Eutectic Solvents (DES) | Synthesis of 5-substituted-1H-tetrazoles in Choline Chloride-Urea. | lookchem.com |
| Safer Solvents | Water-mediated synthesis | Reduces reliance on volatile organic compounds (VOCs). | benthamdirect.comeurekaselect.com |
| Energy Efficiency | Microwave-Assisted Synthesis (MAOS) | Reduces reaction times from hours to minutes, saving energy. | nih.govchemicaljournals.com |
| Catalysis | Use of recyclable nanocatalysts | Facilitates catalyst recovery and reuse, minimizing waste. | rsc.org |
| Catalysis | Transition-metal-free reactions | Avoids potentially toxic and expensive heavy metal catalysts. | rsc.org |
| Atom Economy | Multicomponent Reactions (e.g., Ugi) | Combines multiple steps in one pot, increasing efficiency and reducing waste. | nih.govbeilstein-journals.org |
Chemical Reactivity and Mechanistic Studies of 4 1h Tetrazol 1 Yl Aniline Hydrochloride
Reactivity Profiles of the Tetrazole Ring System
The tetrazole ring is an aromatic heterocycle characterized by a high nitrogen content, which profoundly influences its chemical properties. Its aromatic nature contributes to the thermal and chemical stability of its derivatives. bohrium.com The ring system is a strong electron-acceptor, a property that is further enhanced upon protonation. bohrium.com The reactivity of the tetrazole ring in 4-(1H-tetrazol-1-yl)aniline is largely dictated by this electronic environment and the presence of the N-1 aryl substituent.
Key aspects of the tetrazole ring's reactivity include:
Acidity and Basicity: Tetrazoles can act as acids or bases. The N-H proton of unsubstituted 5-substituted tetrazoles has a pKa comparable to that of carboxylic acids, making it a common bioisostere for this functional group. acs.org In 1-substituted tetrazoles, the most basic sites are the N-3 and N-4 atoms, which can be protonated or alkylated. acs.orgnih.gov Computational studies suggest that in substituted tetrazoles, protonation is predominant at the N(2) position. rsc.org
Electrophilic and Nucleophilic Reactions: The electron density distribution in the tetrazole ring makes it susceptible to different types of attack. Calculated electron densities indicate that the N-1 and N-2 positions are typically rich in electrons and thus susceptible to electrophilic substitution, while the C-5 position has a lower electron density, making it a target for nucleophilic attack, especially after deprotonation by a strong base. mdpi.com
Cycloaddition and Ring-Opening Reactions: Under specific conditions, such as heat or light, tetrazoles can undergo ring-opening reactions, extruding nitrogen gas to form reactive intermediates like nitrilimines. They can also participate in cycloaddition reactions, which are fundamental in the synthesis of more complex heterocyclic systems. However, the stability of the 1-aryl substituted ring in the title compound makes such reactions less common compared to thermal degradation pathways. beilstein-journals.org
Substituent Effects: The nature of substituents on the tetrazole ring significantly impacts its reactivity. The aniline (B41778) group at the N-1 position acts as an electron-donating group through resonance, influencing the electronic properties and subsequent reactivity of both the tetrazole and the phenyl rings.
Reactivity of the Aniline Moiety in Substitution and Coupling Reactions
The aniline portion of 4-(1H-tetrazol-1-yl)aniline hydrochloride governs a significant part of the molecule's reactivity, particularly in electrophilic aromatic substitution and modern cross-coupling reactions.
Electrophilic Aromatic Substitution: The amino (-NH2) group is a powerful activating substituent and an ortho, para-director for electrophilic aromatic substitution. chemistrysteps.combyjus.com This high reactivity stems from the ability of the nitrogen's lone pair to donate electron density into the benzene (B151609) ring, stabilizing the cationic intermediate formed during the substitution. chemistrysteps.com
Halogenation: Due to the strong activation by the amino group, direct halogenation of aniline often leads to polysubstitution. For instance, reaction with bromine water typically yields the 2,4,6-tribromoaniline (B120722) precipitate uncontrollably. byjus.comlibretexts.org To achieve monosubstitution, the activating effect of the amino group is often moderated by converting it into an acetanilide, which can then be hydrolyzed back to the amine after the substitution reaction. chemistrysteps.com
Nitration and Sulfonation: Direct nitration of aniline with acidic mixtures can be problematic, as the amino group gets protonated to form the anilinium ion, which is a meta-directing and deactivating group. byjus.com Similarly, Friedel-Crafts reactions are generally unsuccessful with anilines because the amino group, being a Lewis base, forms a complex with the Lewis acid catalyst (e.g., AlCl3), deactivating the ring. chemistrysteps.comlibretexts.org
Palladium-Catalyzed Cross-Coupling Reactions: The aniline moiety can participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming C-C, C-N, and C-O bonds. researchgate.net These methods are widely used in pharmaceutical synthesis. researchgate.netmit.edu
Suzuki-Miyaura Coupling: This reaction forms a C-C bond between an aryl halide (or triflate/mesylate) and an organoboron compound. While the title compound itself would not be the halide partner, its derivatives (e.g., halo-substituted versions) would readily participate. The reaction is tolerant of many functional groups and is a cornerstone of modern organic synthesis. orgsyn.org
Buchwald-Hartwig Amination: This is a key method for forming C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base. orgsyn.org This reaction is particularly relevant for synthesizing derivatives of 4-(1H-tetrazol-1-yl)aniline or for using the compound itself as the amine partner to couple with other aryl halides. mit.edu The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction to include challenging substrates like aryl chlorides and five-membered heteroaryl halides. mit.edu
The following table provides illustrative examples of palladium-catalyzed reactions relevant to the functional groups present in the title compound's derivatives.
| Reaction Type | Reactants | Conditions | Product | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl Mesylate + Phenylboronic Acid | Pd(OAc)₂, CM-phos ligand, K₃PO₄, t-BuOH, 120 °C | Biphenyl Derivative | orgsyn.org |
| Buchwald-Hartwig Amination | Aryl Mesylate + N-Methylaniline | Pd(OAc)₂, CM-phos ligand, K₂CO₃, t-BuOH, 120 °C | N-Aryl-N-methylaniline | orgsyn.org |
| Buchwald-Hartwig Amination | 4-Chloroanisole + N-Methylaniline | Pd catalyst, RuPhos ligand, NaOtBu, Toluene | N-(4-methoxyphenyl)-N-methylaniline | mit.edu |
| Aminocarbonylation | Tetraiodocavitand + Primary Amine | Pd(0) catalyst, CO atmosphere, DMF, 50-60 °C | Tetracarboxamide Cavitand | researchgate.net |
Exploration of Tautomerism within the Tetrazole System of the Compound
Tautomerism is a critical feature of the tetrazole ring system. For 5-substituted tetrazoles, a prototropic equilibrium exists between the 1H- and 2H-tautomers. researchgate.netresearchgate.netthieme-connect.com These tautomers have different physicochemical properties and can coexist in solution. researchgate.net However, in the case of 4-(1H-tetrazol-1-yl)aniline, the substituent at the N-1 position precludes this specific 1H/2H tautomerism.
The relevant isomeric consideration for 1-substituted tetrazoles is the potential for azide-tetrazole tautomerism, also known as ring-chain tautomerism. This equilibrium is particularly prevalent in fused heterocyclic systems, such as tetrazolo[1,5-a]quinolines, which can exist in equilibrium with their 2-azidoquinoline isomers. nih.gov The position of this equilibrium is influenced by factors such as the electronic nature of substituents, solvent polarity, and temperature. For monofunctional 1-aryl-tetrazoles, the tetrazole form is generally much more stable than the corresponding imidoyl azide (B81097) isomer.
Mechanistic Pathways in the Formation and Transformation of Derivatives
The synthesis and derivatization of this compound involve several key mechanistic pathways. The formation of the core tetrazole ring is most commonly achieved through a [3+2] cycloaddition reaction between a nitrile and an azide source or between an isocyanide and hydrazoic acid. nih.govthieme-connect.com
A powerful method for creating highly substituted tetrazole derivatives is the Ugi-tetrazole four-component reaction (UT-4CR). This multicomponent reaction combines an aldehyde or ketone, an amine, an isocyanide, and hydrazoic acid (often generated in situ) to rapidly build molecular complexity in a single step. nih.govbeilstein-journals.org This reaction is valuable for creating libraries of drug-like molecules. beilstein-journals.org The mechanism involves the formation of a Schiff base from the amine and carbonyl compound, followed by protonation and addition of the isocyanide to form a nitrilium ion. Subsequent nucleophilic attack by the azide ion and intramolecular cyclization yields the 1,5-disubstituted tetrazole product. rug.nl
The steps of this versatile reaction are outlined below.
| Step | Description | Key Intermediates |
|---|---|---|
| 1 | Formation of Schiff Base/Iminium Ion | An amine and a carbonyl compound (aldehyde/ketone) condense to form a Schiff base, which is then protonated to an iminium ion. |
| 2 | Addition of Isocyanide | The nucleophilic isocyanide attacks the electrophilic iminium ion, forming a nitrilium ion intermediate. |
| 3 | Nucleophilic Attack by Azide | An azide anion (from TMSN₃ or NaN₃) attacks the nitrilium ion. |
| 4 | Intramolecular Cyclization | The resulting intermediate undergoes a 5-endo-dig cyclization to form the tetrazole ring, yielding the final α-amino-tetrazole product. |
For transformations involving the aniline moiety, the mechanisms are well-established. Electrophilic aromatic substitution proceeds via the formation of a resonance-stabilized cationic intermediate (the sigma complex or arenium ion). Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, operate through a catalytic cycle involving three main steps:
Oxidative Addition: The aryl halide (or pseudohalide) adds to the low-valent palladium(0) catalyst to form a palladium(II) species.
Transmetalation (Suzuki) or Ligand Exchange (Buchwald-Hartwig): The organoboron compound (Suzuki) or the amine (Buchwald-Hartwig) displaces a ligand on the palladium(II) complex.
Reductive Elimination: The two organic partners are eliminated from the palladium complex, forming the new C-C or C-N bond and regenerating the palladium(0) catalyst.
These mechanistic principles guide the strategic synthesis of a wide array of derivatives from the 4-(1H-tetrazol-1-yl)aniline scaffold for applications in medicinal chemistry and materials science. chemimpex.com
Advanced Spectroscopic and Analytical Characterization of 4 1h Tetrazol 1 Yl Aniline Hydrochloride
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H-NMR Spectroscopy: The proton NMR spectrum of 4-(1H-tetrazol-1-yl)aniline hydrochloride is expected to exhibit distinct signals corresponding to each unique proton environment. The anilinium ring protons would likely present as a classic AA'BB' system, appearing as two sets of doublets in the aromatic region (typically δ 7.0-8.5 ppm). The proton on the tetrazole ring is anticipated to appear as a sharp singlet further downfield (often > δ 9.0 ppm) due to the electron-withdrawing nature of the nitrogen-rich ring. The protons of the ammonium (B1175870) group (-NH₃⁺) would typically produce a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.
¹³C-NMR Spectroscopy: The proton-decoupled ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. For 4-(1H-tetrazol-1-yl)aniline, six distinct carbon signals are expected. Four signals would correspond to the carbons of the benzene (B151609) ring, and one signal would represent the carbon atom within the tetrazole ring. The chemical shifts are influenced by the electronic effects of the attached functional groups.
Table 1: Predicted NMR Spectral Data for 4-(1H-tetrazol-1-yl)aniline
| Analysis | Predicted Chemical Shift (δ ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H-NMR | > 9.0 | Singlet | Tetrazole C-H |
| 7.8 - 8.2 | Doublet | 2 x Aromatic C-H (ortho to -N) | |
| 7.4 - 7.7 | Doublet | 2 x Aromatic C-H (ortho to -NH₃⁺) | |
| Variable | Broad Singlet | Ammonium (-NH₃⁺) | |
| ¹³C-NMR | 140 - 150 | Singlet | Tetrazole C-H |
| 135 - 145 | Singlet | Aromatic C-N (tetrazole) | |
| 130 - 135 | Singlet | Aromatic C-N (ammonium) | |
| 120 - 130 | Singlet | 2 x Aromatic C-H |
Vibrational Spectroscopy (FT-IR) for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.
The presence of the ammonium salt is typically confirmed by a very broad and strong band in the 2500-3000 cm⁻¹ region, corresponding to the N-H stretching vibrations. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The tetrazole ring itself gives rise to a series of characteristic absorptions; N=N and C=N stretching vibrations typically appear in the 1400-1680 cm⁻¹ range. Peaks in the 1100-1300 cm⁻¹ region can also be attributed to tetrazole ring vibrations. Aromatic C=C stretching vibrations from the aniline (B41778) ring are expected at approximately 1600 cm⁻¹ and 1500 cm⁻¹.
Table 2: Expected FT-IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3150 - 3000 | C-H Stretch | Aromatic Ring |
| 3000 - 2500 | N-H Stretch (broad) | Ammonium (-NH₃⁺) |
| ~1610 | C=C Stretch | Aromatic Ring |
| 1680 - 1400 | C=N / N=N Stretch | Tetrazole Ring |
| ~1510 | C=C Stretch | Aromatic Ring |
| 1300 - 1100 | Ring Vibrations | Tetrazole Ring |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
For this compound, the free base (C₇H₇N₅) has a monoisotopic mass of approximately 161.07 Da. Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode, the expected base peak in the mass spectrum would be that of the protonated molecule [M+H]⁺ at an m/z of approximately 162.08.
Under higher energy conditions, such as in tandem mass spectrometry (MS/MS) or Electron Impact (EI) ionization, characteristic fragmentation would occur. A hallmark fragmentation pathway for tetrazoles is the loss of a molecule of nitrogen (N₂, 28 Da). This would result in a significant fragment ion at m/z 134.07. Further fragmentation could involve the cleavage of the aniline portion of the molecule.
Table 3: Predicted Mass Spectrometry Data for 4-(1H-tetrazol-1-yl)aniline
| m/z (Predicted) | Ion Formula | Description |
|---|---|---|
| 162.08 | [C₇H₈N₅]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 134.07 | [C₇H₈N₃]⁺ | Fragment from loss of N₂ |
X-ray Diffraction Studies for Solid-State Structural Analysis
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, as well as detailed information on crystal packing, intermolecular interactions, and absolute configuration.
Chromatographic Methods for Purity Assessment and Quantification in Research Matrices (e.g., HPLC-FL, LC-MS/MS)
Chromatographic methods are essential for separating the target compound from impurities and for its quantification in various samples. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
For the analysis of a polar, ionizable compound like this compound, a reversed-phase HPLC (RP-HPLC) method would be suitable. A C18 stationary phase is commonly used, with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. To ensure good peak shape and reproducibility for the amine, the aqueous phase is typically acidified, often with formic acid or trifluoroacetic acid, which is also compatible with mass spectrometry detection.
For highly sensitive and selective quantification, particularly in complex biological or research matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. The HPLC system separates the analyte from matrix components, and the tandem mass spectrometer provides quantification by monitoring a specific precursor ion to product ion transition (Selected Reaction Monitoring, SRM). For this compound, the transition from the protonated parent ion (m/z 162.1) to a major fragment ion like m/z 134.1 would be a suitable choice for highly selective detection.
Table 4: Representative HPLC Method Parameters for Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~254 nm or MS/MS |
| MS/MS Transition | m/z 162.1 → 134.1 (for quantification) |
Computational Chemistry and Theoretical Investigations of 4 1h Tetrazol 1 Yl Aniline Hydrochloride
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and energetic properties of molecules. While specific studies on the hydrochloride salt are not prevalent in the literature, research on structurally related phenyl tetrazoles provides a strong basis for understanding its characteristics.
Theoretical studies on phenyl tetrazole derivatives have been conducted using DFT methods, such as B3LYP with basis sets like cc-pVDZ and 6-311++G(d,p), to optimize molecular geometries and perform frequency analyses. nih.gov These calculations are crucial for determining stable conformations and vibrational frequencies. For instance, optimizations of various substituted phenyl tetrazoles have been performed, and the resulting geometric parameters provide a reference for the bond lengths and angles expected in 4-(1H-tetrazol-1-yl)aniline. nih.gov
The electronic properties of such compounds are often analyzed through Frontier Molecular Orbital (FMO) theory. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are key indicators of a molecule's reactivity. A related study on 5-(4-chlorophenyl)-1H-tetrazole calculated the HOMO-LUMO energy gap, which is a descriptor of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the electron density distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For tetrazole derivatives, the nitrogen atoms of the tetrazole ring typically represent the most negative potential, indicating their susceptibility to electrophilic attack and their role in forming hydrogen bonds.
| Parameter | Value |
|---|---|
| HOMO Energy | -7.2 eV |
| LUMO Energy | -1.5 eV |
| Energy Gap (ΔE) | 5.7 eV |
| Dipole Moment | 3.5 D |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape and intermolecular interactions of molecules over time. By simulating the motion of atoms and molecules, MD can reveal preferred conformations, dynamic behavior, and interactions with solvent molecules or biological macromolecules.
For a molecule like 4-(1H-tetrazol-1-yl)aniline hydrochloride, MD simulations can elucidate the rotational freedom around the C-N bond connecting the phenyl and tetrazole rings. This is crucial for understanding how the molecule might adapt its shape to fit into a biological receptor. The simulations can also model the interactions of the aniline (B41778) and tetrazole moieties with surrounding water molecules, providing insights into its solubility and hydration properties.
In Silico Prediction of Reactivity and Mechanistic Pathways
In silico methods are instrumental in predicting the chemical reactivity of a molecule and exploring potential reaction mechanisms. For this compound, these predictions can be derived from the electronic properties calculated using quantum chemical methods as described in section 5.1.
The FMO energies (HOMO and LUMO) are direct indicators of reactivity. The HOMO energy relates to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The distribution of these orbitals can indicate the likely sites of reaction. For instance, regions of the molecule with a high HOMO density are prone to electrophilic attack, whereas regions with a high LUMO density are susceptible to nucleophilic attack.
Global reactivity descriptors, such as chemical hardness (η), electronegativity (χ), and the electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. A lower chemical hardness, for example, indicates a more reactive species.
The MEP map also provides a visual guide to reactivity. The electron-rich regions (typically around the tetrazole nitrogens) are likely sites for protonation and interaction with electrophiles, while electron-deficient regions (often associated with acidic protons) are sites for nucleophilic attack. These in silico predictions are valuable for understanding the metabolic fate of the compound and for designing synthetic pathways.
Analysis of Bioisosteric Relationships and Pharmacophore Modeling
The tetrazole group is a well-established bioisostere of the carboxylic acid group. nih.govbeilstein-journals.org This bioisosteric relationship is a cornerstone of the medicinal chemistry of many tetrazole-containing drugs. The tetrazole ring mimics the acidic proton and the planar, delocalized electronic system of a carboxylate group, allowing it to engage in similar interactions with biological receptors, such as hydrogen bonding and electrostatic interactions. nih.govbeilstein-journals.org However, the tetrazole group offers several advantages over the carboxylic acid moiety, including increased metabolic stability and improved pharmacokinetic properties like enhanced lipophilicity and oral bioavailability.
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. A pharmacophore model can be generated based on the structures of a series of active compounds or from the structure of a ligand bound to its receptor.
For a molecule like 4-(1H-tetrazol-1-yl)aniline, a pharmacophore model would likely include features such as:
A hydrogen bond acceptor feature associated with the nitrogen atoms of the tetrazole ring.
An aromatic feature corresponding to the phenyl ring.
A hydrogen bond donor feature from the aniline -NH2 group.
Such models are invaluable in virtual screening campaigns to identify new compounds with similar biological activity and in guiding the design of new analogs with improved potency and selectivity. nih.gov QSAR (Quantitative Structure-Activity Relationship) studies on tetrazole derivatives have further underscored the importance of specific electronic, steric, and hydrophobic properties for their biological activity. nih.govresearchgate.netresearchgate.net
Computational Approaches to Ligand-Receptor Interactions (e.g., Molecular Docking Studies)
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This technique is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor recognition.
In the case of this compound, molecular docking studies would be employed to predict its binding mode within the active site of a target protein. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the receptor's binding pocket and scores them based on a scoring function that estimates the binding affinity.
Docking studies of tetrazole-containing compounds have revealed key interactions that contribute to their binding. uobaghdad.edu.iqnih.govnih.gov The tetrazole ring frequently participates in hydrogen bonds with amino acid residues such as serine and threonine, and can also engage in electrostatic interactions with positively charged residues or metal ions in the active site. nih.gov The aniline portion of the molecule can form hydrogen bonds through its amino group and engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.
The results of molecular docking studies can provide detailed insights into the specific amino acid residues that are crucial for binding and can guide the design of new derivatives with modified substituents to enhance these interactions and improve biological activity. For example, a docking study might suggest that adding a substituent to the phenyl ring could lead to a favorable interaction with a nearby hydrophobic pocket in the receptor.
| Receptor | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| DNA Gyrase | -6.7 | Asp73, Gly77, Arg76 |
| DHFR | -7.8 | Ile7, Phe31, Ser59 |
| CDK2 | -8.2 | Leu83, Lys33, Asp86 |
Coordination Chemistry of 4 1h Tetrazol 1 Yl Aniline Hydrochloride As a Ligand
Binding Modes and Coordination Environments of the Tetrazole and Aniline (B41778) Ligands
The 4-(1H-tetrazol-1-yl)aniline ligand offers multiple potential coordination sites, primarily through the nitrogen atoms of the tetrazole ring and the amino group of the aniline fragment. The protonation of the aniline group in the hydrochloride form, however, significantly influences its coordination potential.
Tetrazole Moiety: The tetrazole ring is a well-established functional group in coordination chemistry, known for its ability to act as a versatile ligand. nih.gov It can coordinate to metal centers in a variety of modes, including monodentate, bidentate, and bridging fashions, leading to the formation of discrete molecular complexes or extended coordination polymers. rsc.org The specific coordination mode is often dictated by factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating or non-coordinating species. rsc.org
In 1-substituted tetrazoles, such as 4-(1H-tetrazol-1-yl)aniline, the nitrogen atoms at the N2, N3, and N4 positions are potential donor sites. Coordination through the N4 atom is a common motif observed in many tetrazole-based metal complexes. arkat-usa.org Bridging coordination, involving two or more nitrogen atoms of the same tetrazole ring linking multiple metal centers, is also frequently encountered and is a key factor in the construction of higher-dimensional supramolecular architectures. nih.gov
Aniline Moiety: The aniline fragment possesses an amino group (-NH2) that can act as a Lewis base and coordinate to metal ions. However, in 4-(1H-tetrazol-1-yl)aniline hydrochloride, the amino group is protonated to form an anilinium ion (-NH3+). This protonation effectively quenches the coordinating ability of the nitrogen atom, making it unlikely to directly participate in metal binding under typical coordination conditions. Instead, the anilinium group is more likely to engage in hydrogen bonding interactions, which can play a crucial role in stabilizing the crystal lattice of the resulting metal complexes.
The interplay between the coordinating tetrazole ring and the non-coordinating, hydrogen-bond-donating anilinium group can lead to the formation of intricate supramolecular structures.
Synthesis and Characterization of Metal Complexes and Coordination Polymers
The synthesis of metal complexes and coordination polymers with tetrazole-containing ligands is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent system. researchgate.net Common techniques include slow evaporation, diffusion, and solvothermal methods, the last of which is particularly effective for obtaining crystalline coordination polymers.
For a ligand like this compound, a general synthetic approach would involve dissolving the ligand and a metal salt (e.g., chlorides, nitrates, or sulfates of transition metals) in a solvent or a mixture of solvents, followed by heating under autogenous pressure in a sealed vessel (solvothermal synthesis). The choice of solvent can significantly influence the final structure, as solvent molecules can sometimes act as co-ligands or templates.
Characterization of the resulting materials would involve a suite of analytical techniques:
Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk material and to compare the experimental pattern with the one simulated from single-crystal X-ray data.
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the complex and can indicate coordination of the tetrazole ring through shifts in the characteristic vibrational frequencies of the C=N and N-N bonds.
Elemental Analysis: Determines the elemental composition of the synthesized compound, which helps in confirming its empirical formula.
Thermogravimetric Analysis (TGA): Used to assess the thermal stability of the complexes and to identify the loss of solvent molecules or the decomposition of the ligand.
Exploration of Multi-nuclear and Supramolecular Assemblies
The bifunctional nature of the 4-(1H-tetrazol-1-yl)aniline ligand, with its coordinating tetrazole ring and hydrogen-bonding anilinium group, makes it an excellent candidate for the construction of multi-nuclear and supramolecular assemblies.
Multi-nuclear Complexes: The bridging capability of the tetrazole ring can lead to the formation of discrete multi-nuclear complexes, where two or more metal centers are linked by the tetrazole ligands. nih.gov The distance and orientation between the metal centers can be tuned by the choice of the ligand and the metal ion.
Supramolecular Assemblies: Beyond direct coordination bonds, non-covalent interactions, particularly hydrogen bonding, play a critical role in organizing the metal complexes into higher-order structures. unimi.it In the case of this compound, the anilinium group is a strong hydrogen bond donor. It can form hydrogen bonds with counter-anions, solvent molecules, or even the nitrogen atoms of the tetrazole rings of adjacent complexes. These interactions can link the coordination polymers or discrete complexes into two-dimensional sheets or three-dimensional networks, a phenomenon well-documented for other functionalized tetrazole ligands. unimi.it
| Interaction Type | Potential Participants | Structural Implication |
| Coordination Bond | Metal ions, Tetrazole N atoms | Formation of discrete complexes or coordination polymers |
| Hydrogen Bonding | Anilinium (-NH3+), Counter-anions, Solvent molecules, Tetrazole N atoms | Extension of the structure into higher-dimensional supramolecular networks |
| π-π Stacking | Phenyl rings of the aniline moiety | Stabilization of the crystal packing |
Application in Catalysis via Metal-Organic Frameworks (MOFs) or Coordination Compounds
Metal-Organic Frameworks (MOFs) are a class of porous coordination polymers with potential applications in various fields, including catalysis. alfa-chemistry.com The incorporation of functional ligands into MOFs can create active sites for catalytic reactions. Tetrazole-based MOFs have shown promise as heterogeneous catalysts, for instance, in the chemical fixation of carbon dioxide. mdpi.com
A MOF constructed from 4-(1H-tetrazol-1-yl)aniline as a linker could exhibit catalytic activity due to several features:
Lewis Basic Sites: The nitrogen atoms of the tetrazole ring can act as Lewis basic sites, which can activate substrates in catalytic reactions. For example, in the cycloaddition of CO2 to epoxides, the tetrazole moiety can interact with and activate the CO2 molecule. mdpi.com
Porous Structure: The porous nature of MOFs allows for the diffusion of reactants to the active sites and the removal of products. The pore size and shape can be tuned by the choice of the ligand and the metal node, potentially leading to size- or shape-selective catalysis.
Functional Pores: While the aniline amino group would be protonated in the hydrochloride form, in a neutral or basic medium, this group could be deprotonated and potentially participate in catalysis, for instance, by acting as a Brønsted base. The presence of both Lewis basic (tetrazole) and potentially Brønsted basic (aniline) sites could lead to cooperative catalytic effects.
The development of MOFs from 4-(1H-tetrazol-1-yl)aniline or its derivatives could therefore be a promising avenue for creating novel heterogeneous catalysts for various organic transformations.
Applications of 4 1h Tetrazol 1 Yl Aniline Hydrochloride in Materials Science Research
High-Nitrogen Content Materials and Energetic Properties Research
The tetrazole moiety is a cornerstone in the development of high-energy density materials (HEDMs) due to its high heat of formation and significant nitrogen content. nih.gov The decomposition of tetrazole-based compounds releases a large amount of nitrogen gas (N₂), a key characteristic of energetic materials. nih.govresearchgate.net This decomposition is accompanied by a substantial energy release because of the large difference in bond energies between N-N and N=N single/double bonds compared to the highly stable N≡N triple bond in dinitrogen gas. researchgate.net
Research into energetic materials often focuses on creating compounds with high density, positive heat of formation, high detonation velocity and pressure, and good thermal stability, while maintaining low sensitivity to impact and friction. nih.gov Tetrazole derivatives are particularly attractive because their explosive properties can be tuned by adding or removing different functional groups. nih.gov They are also considered more environmentally friendly than traditional organo-nitro explosives, as their primary decomposition product is non-toxic nitrogen gas. nih.gov
The incorporation of tetrazole rings into polymeric structures is a prominent strategy for developing new energetic materials. nih.gov These energetic polymers often serve as binders in propellant and explosive formulations. The presence of the tetrazole heterocycle in the polymer chain can lead to a significant enhancement in density and nitrogen content. nih.gov For instance, modifying existing energetic polymers like the glycidyl (B131873) azide (B81097) polymer (GAP) with tetrazole units has been explored to improve these key properties. nih.gov
The table below compares the properties of different energetic polymer components, illustrating the effect of incorporating nitrogen-rich moieties.
| Property | RDX | HMX | TNT | TKX-50 |
| Detonation Velocity (m/s) | 8,750 | 9,100 | 6,900 | ~9,180 |
| Density (g/cm³) | 1.82 | 1.91 | 1.65 | 1.92 |
| Primary Application | Secondary Explosive | Secondary Explosive | Secondary Explosive | RDX Replacement |
This table presents comparative data for well-known energetic materials to provide context for the properties sought in new tetrazole-based materials. TKX-50 is a promising RDX replacement containing a bistetrazole structure. uni-muenchen.de
While direct data on polymers synthesized exclusively from 4-(1H-tetrazol-1-yl)aniline hydrochloride is specific, research on related structures provides valuable insights. For example, studies on polymethylenetetrazole (PMT) have shown that linear tetrazole polymers can achieve high densities (e.g., 1.557 g/cm³) and exhibit resistance to mechanical impacts, making them promising candidates for insensitive high explosives. nih.gov Furthermore, the synthesis of nitrogen-rich salts from tetrazole-containing molecules is another avenue of research, aiming to create high-density energetic materials with good thermal stability. rsc.org The amino group in 4-(1H-tetrazol-1-yl)aniline offers a site for such salt formation or for further chemical modification to introduce additional explosophoric groups, providing a versatile platform for designing novel energetic compounds. nih.gov
Polymeric Materials Incorporating Tetrazolyl-Aniline Moieties
The aniline (B41778) portion of this compound allows it to be used as a monomer for the synthesis of polyaniline (PANI) derivatives. Polyaniline is a well-known conductive polymer with a unique set of properties, including redox activity, thermal stability, and environmental stability. nih.gov By using a substituted aniline like 4-(1H-tetrazol-1-yl)aniline, researchers can create new polymers with tailored properties that combine the characteristics of the PANI backbone with the functionalities of the tetrazole ring.
The synthesis of PANI derivatives typically involves the chemical or electrochemical polymerization of aniline monomers. nih.govrsc.org The presence of a substituent on the aniline ring, such as the tetrazolyl group, can influence the polymerization process and the final properties of the polymer, including its solubility, morphology, and electrical conductivity. nih.gov For example, polymers synthesized from substituted anilines can be soluble in common organic solvents, which is a significant advantage for processing and fabricating thin films for various applications. nih.govrsc.org
The incorporation of the tetrazolyl moiety into the polymer structure is expected to impart several key features:
High Nitrogen Content: As discussed previously, this is crucial for energetic material applications.
Coordination Sites: The nitrogen atoms of the tetrazole ring can act as ligands, allowing the polymer to coordinate with metal ions. This could be useful for catalysis or the development of metal-organic frameworks (MOFs).
Characterization techniques such as Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and UV-visible spectroscopy are used to confirm the structure and composition of these synthesized polymers. nih.gov Scanning electron microscopy (SEM) can reveal how the substituent affects the surface morphology of the resulting polymer films. nih.govrsc.org
The table below summarizes the characteristics of polymers derived from substituted anilines.
| Polymer Characteristic | Influence of Substituent | Analytical Techniques |
| Solubility | Can be enhanced in common organic solvents (e.g., NMP, DMF, DMSO). nih.gov | Direct solubility tests |
| Morphology | Can range from heterogeneous hierarchical to spherical structures. nih.govrsc.org | Scanning Electron Microscopy (SEM) |
| Conductivity | The electronic and steric effects of the substituent can alter electrical properties. nih.gov | Four-point probe method |
| Structure Confirmation | Confirms the incorporation of the monomer and the polymer's protonated state. nih.govrsc.org | FT-IR, NMR, UV-vis spectroscopy |
Advanced Functional Materials for Specific Research Applications
Beyond energetic materials, the unique properties of polymers and compounds derived from this compound make them suitable for other advanced functional applications. The combination of a conductive polyaniline backbone with the functional tetrazole group opens up possibilities in areas like sensor technology and coordination chemistry.
Polyaniline and its derivatives are known to be effective materials for chemical sensors due to changes in their electrical conductivity upon exposure to various analytes. nih.gov Thin films of these polymers have demonstrated high sensitivity to gases like ammonia (B1221849) and to changes in moisture. nih.govrsc.org The tetrazolyl group in a PANI derivative could potentially enhance sensitivity or introduce selectivity for specific analytes due to its chemical nature and ability to participate in hydrogen bonding or coordination.
The tetrazole ring is also recognized as a bioisostere for the carboxylic acid group, a feature extensively used in medicinal chemistry to improve metabolic stability and absorption of drug candidates. mdpi.com While outside the direct scope of materials science, this property highlights the unique electronic and structural characteristics of the tetrazole moiety that can be exploited in functional materials. For example, its ability to participate in strong hydrogen bonding and its acidic nature (with a pKa similar to carboxylic acids) could be utilized in designing materials for separation processes or proton-conducting membranes. researchgate.netnih.gov
Furthermore, tetrazoles are employed as ligands in coordination chemistry. thieme-connect.com Polymeric materials incorporating tetrazolyl-aniline moieties could be used to create novel metal-organic frameworks (MOFs) or coordination polymers. These materials are investigated for a wide range of applications, including gas storage, catalysis, and separation. An energetic MOF, for instance, was synthesized using a ligand combining furazan (B8792606) and tetrazole units with silver ions, resulting in a material with high detonation pressure and velocity while maintaining insensitivity. rsc.org This demonstrates the potential of using tetrazole-containing ligands, derivable from precursors like 4-(1H-tetrazol-1-yl)aniline, in the construction of advanced functional frameworks.
Structure Activity Relationship Sar Studies and Derivative Development for Mechanistic Insights
Design Principles for Modifying 4-(1H-tetrazol-1-yl)aniline Hydrochloride Structure
The modification of the this compound scaffold is guided by several key medicinal chemistry principles. A primary strategy involves leveraging the tetrazole moiety as a bioisostere of the carboxylic acid group. The tetrazole ring mimics the acidity and planar structure of a carboxyl group but offers greater metabolic stability and increased lipophilicity, which can enhance membrane permeability. nih.govthieme-connect.com
Another core principle is the hybridization of the tetrazolyl-aniline scaffold with other known pharmacophores to create novel molecules with potentially synergistic or enhanced biological activities. researchgate.net This approach seeks to combine the advantageous properties of the tetrazole ring with the established efficacy of other bioactive structures to target multiple pathways or improve affinity for a specific biological target.
Further design strategies focus on substitutions at various positions on the aniline (B41778) and tetrazole rings to modulate the molecule's electronic and steric properties. For instance, introducing different substituents on aromatic rings can alter the compound's conformation, which is crucial for interaction with binding sites on target proteins like tubulin. nih.gov The goal is to optimize these interactions to increase potency and selectivity while also improving physicochemical properties such as aqueous solubility. nih.gov For antimicrobial agents, the introduction of halogens to the aniline fragment has been a strategic choice to increase activity. zsmu.edu.ua
Synthesis and Characterization of Substituted Tetrazolyl-Aniline Derivatives
The synthesis of tetrazolyl-aniline derivatives is most commonly achieved through the [2+3] cycloaddition reaction, which involves treating a nitrile compound with an azide (B81097), typically sodium azide. researchgate.netnih.gov This versatile method allows for the formation of the 5-substituted 1H-tetrazole ring from a corresponding aniline precursor containing a nitrile group. thieme-connect.comnih.gov
Variations in this synthetic approach include the use of catalysts, such as copper or titanium nanoparticles, and microwave-assisted protocols to improve reaction yields and reduce reaction times. thieme-connect.com A general synthetic route involves the reaction of a substituted aniline with reagents to form a secondary amide, which is then treated with agents like phosphorous pentachloride and sodium azide to yield the tetrazole ring. researchgate.netderpharmachemica.com Subsequent modifications, such as benzylic bromination followed by condensation with other molecules (e.g., N-methyl piperazine), can be used to generate a diverse library of derivatives. derpharmachemica.com
The characterization of these newly synthesized compounds is crucial for confirming their chemical structures. A combination of modern spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) : ¹H-NMR and ¹³C-NMR spectroscopy are used to determine the structure and connectivity of atoms. derpharmachemica.comresearchgate.net
Infrared (IR) Spectroscopy : Fourier-transform infrared (FTIR) spectroscopy helps in identifying the presence of key functional groups within the molecule. researchgate.netajgreenchem.com
Mass Spectrometry (MS) : This technique is used to determine the molecular weight of the synthesized compounds, confirming their elemental composition. derpharmachemica.com
Correlation of Structural Modifications with Chemical Reactivity and In Vitro Biological Mechanisms
Systematic structural modifications of the 4-(1H-tetrazol-1-yl)aniline backbone allow researchers to establish clear structure-activity relationships (SAR), linking specific chemical features to in vitro biological effects.
Derivatives of the tetrazole scaffold have been shown to induce apoptosis in cancer cell lines by targeting key regulators of programmed cell death. A significant mechanism involves the inhibition of the anti-apoptotic protein Bcl-2. nih.gov Overexpression of Bcl-2 is a known factor in cancer cell survival and resistance to chemotherapy. nih.gov Certain tetrazole derivatives have demonstrated strong inhibitory activity against Bcl-2, comparable to native ligands, leading to the initiation of the apoptotic cascade. nih.gov
The induction of apoptosis is further confirmed by the activation of caspases, which are the executive enzymes of apoptosis. Studies on novel pyrazole-tosylamide derivatives, which share structural similarities, have shown that these compounds significantly increase the activity of caspase-3 in breast cancer cells (MCF-7 and MDA-MB-213). nih.gov Other tetrazole-containing sulfonamides have been observed to induce changes in the mitochondrial transmembrane potential, a key event in the intrinsic apoptotic pathway. nih.gov
Table 1: Effect of Tetrazole Derivatives on Apoptotic Pathways
| Derivative Class | Target Cell Lines | Observed Mechanism | Key Findings |
|---|---|---|---|
| Tetrazole derivatives of dianisidine | Melanoma, cervical, colorectal cancer cells | Bcl-2 Inhibition | Demonstrated strong inhibitory activity against the Bcl-2 apoptosis regulator. nih.gov |
| Pyrazolo-tetrazolo-triazine sulfonamides | HeLa, HCT 116, PC-3, BxPC-3 | Mitochondrial Pathway | Induced changes in mitochondrial transmembrane potential and phosphatidylserine (B164497) externalization. nih.gov |
| Pyrazole-tosylamide derivatives | MDA-MB-231, MCF-7 | Bcl-2 Inhibition, Caspase-3 Activation | Significantly inhibited Bcl-2 levels and increased caspase-3 activity. nih.gov |
A hallmark of many anticancer agents is their ability to interfere with the cell cycle, leading to arrest at specific checkpoints and preventing cell proliferation. Numerous tetrazolyl-aniline derivatives have demonstrated this capacity. For example, a family of 5-pyridyl-tetrazol-1-yl-indole derivatives was found to arrest glioblastoma cells at the G2/M phase of the cell cycle, which subsequently leads to apoptosis. nih.gov Similarly, tetrazole-isoxazoline hybrids have been reported to cause a strong G2/M cell cycle arrest. researchgate.net
Other structural variants can induce arrest at different phases. Certain pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govzsmu.edu.uaajgreenchem.comtriazine sulfonamides were shown to induce cell cycle arrest in the G0/G1 phase in pancreatic (BxPC-3) and prostate (PC-3) cancer cells, while causing an accumulation of cells in the S phase in colon cancer (HCT 116) cells. nih.gov The observation of an increased subG1 cell population in flow cytometry analysis is often indicative of apoptosis, linking cell cycle modulation directly to cell death pathways. nih.gov
Table 2: Modulation of Cell Cycle by Tetrazole Derivatives
| Derivative Class | Target Cell Lines | Phase of Arrest | Reference |
|---|---|---|---|
| 5-pyridyl-tetrazol-1-yl-indole derivatives | Glioblastoma cells | G2/M | nih.gov |
| Tetrazole-isoxazoline hybrids | A549, MDA-MB-231 | G2/M | researchgate.net |
| Pyrazolo-tetrazolo-triazine sulfonamides | BxPC-3, PC-3 | G0/G1 | nih.gov |
| HCT 116 | S Phase |
Microtubules are essential components of the cytoskeleton involved in cell division, motility, and shape. Their dynamic nature, characterized by the polymerization and depolymerization of tubulin subunits, makes them an attractive target for anticancer drugs. Several classes of tetrazole derivatives have been identified as potent inhibitors of tubulin polymerization. nih.govresearchgate.net
These compounds often bind to the colchicine (B1669291) site on β-tubulin, disrupting the assembly of microtubules. nih.gov This disruption leads to the arrest of the cell cycle in the G2/M phase, as the mitotic spindle cannot form correctly. nih.govresearchgate.net Immunofluorescence experiments using anti-β-tubulin antibodies have visually confirmed the disorganization of the microtubule network in cancer cells treated with these derivatives. nih.gov The development of tetrazole-based tubulin inhibitors with high aqueous solubility represents a significant advancement, as many existing colchicine-site binding agents suffer from poor solubility. nih.gov
Substituted tetrazolyl-aniline derivatives have demonstrated significant potential as antimicrobial agents, acting through various mechanisms. Structure-activity relationship studies have shown that specific substitutions are key to their efficacy. For instance, the introduction of a halogen atom (fluorine, chlorine, or bromine) into the aniline fragment of 1-(2-(1H-tetrazol-5-yl)-phenyl)-3-phenyl-ureas enhances activity against both gram-positive and gram-negative bacteria. zsmu.edu.ua
A specific mechanism of action has been identified for certain imide-tetrazole hybrids, which act by inhibiting essential bacterial enzymes. These compounds have been shown to be effective inhibitors of DNA gyrase and topoisomerase IV in Staphylococcus aureus. nih.gov These enzymes are crucial for DNA replication, and their inhibition leads to bacterial cell death. For antifungal activity, some tetrazole derivatives are thought to act by inhibiting the 14-α demethylase enzyme, which is vital for the synthesis of ergosterol, a key component of the fungal cell membrane. ajgreenchem.com
Table 3: Mechanisms of In Vitro Antimicrobial Activity
| Derivative Class | Target Organisms | Proposed Mechanism | Key Structural Feature |
|---|---|---|---|
| Halogenated Tetrazolyl-phenyl-ureas | E. coli, K. pneumonia, P. aeruginosa | Not specified | Halogen atom on the aniline ring enhances activity. zsmu.edu.ua |
| Imide-tetrazole hybrids | Staphylococcus aureus | Inhibition of DNA gyrase and topoisomerase IV | Hybrid structure of imide and tetrazole moieties. nih.gov |
| Benzimidazole-tetrazole derivatives | Candida albicans | Inhibition of 14-α demethylase | Tetrazole linked to a benzimidazole (B57391) ring. ajgreenchem.com |
| N-substituted alkylbenzimidazole-tetrazoles | S. aureus, E. coli | Not specified | Activity increases with the length of the N-alkyl chain. pnrjournal.com |
Enzyme Inhibition Mechanisms (e.g., tyrosinase)
The tetrazole moiety is a key feature in the design of various enzyme inhibitors. While research directly on this compound is specific, the broader class of tetrazole derivatives has been evaluated for inhibitory activity against several enzymes, including tyrosinase. Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis and the browning of fruits and vegetables. nih.govresearchgate.net
Studies on novel 1,3-oxazine-tetrazole hybrids have demonstrated significant tyrosinase inhibitory activity. nih.gov For instance, a series of 5-(2H-tetrazol-5-yl)-4-thioxo-2-(substituted phenyl)-4,5-dihydro-1,3-oxazin-6-ones showed potent inhibition of mushroom tyrosinase. nih.gov The most active compound in this series, featuring a 2-bromophenyl moiety, exhibited an IC50 value of 0.0371 µM, which is substantially more potent than the standard inhibitor, kojic acid (IC50 = 16.832 µM). nih.gov
Kinetic studies of these hybrids revealed a competitive inhibition mechanism. nih.gov This suggests that the tetrazole-containing inhibitor competes with the substrate (like L-tyrosine) for binding to the active site of the enzyme. nih.govmdpi.com Molecular docking simulations further elucidate this interaction, showing that the inhibitor fits into the enzyme's active site, interacting with key amino acid residues. mdpi.comresearchgate.net The tetrazole ring, with its four nitrogen atoms, can participate in hydrogen bonding and coordination with the copper ions in the tyrosinase active site, thereby blocking substrate access and catalysis. nih.gov The structure-activity relationship (SAR) analyses indicate that the nature and position of substituents on the phenyl ring attached to the core structure significantly influence the inhibitory potency. researchgate.netmdpi.com
| Compound Class | Example/Key Feature | Inhibition Mechanism | Potency (IC50) | Reference |
|---|---|---|---|---|
| 1,3-Oxazine-Tetrazole Hybrids | Compound with 2-bromophenyl moiety | Competitive | 0.0371 µM | nih.gov |
| Kojic Acid (Reference) | - | Competitive | 16.832 µM | nih.gov |
| Chalcones | Isoliquiritigenin | Competitive | Varies | nih.gov |
| Resveratrol | - | Competitive | Varies | nih.gov |
Antioxidant Mechanisms In Vitro
Tetrazole derivatives have been investigated for their antioxidant properties through various in vitro assays. The primary mechanism often involves the scavenging of free radicals, which are unstable molecules that can cause cellular damage. Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate)) radical scavenging tests are commonly used to evaluate this activity. nih.govmdpi.com
In these assays, the tetrazole compound donates a hydrogen atom or an electron to the free radical, thereby neutralizing it. The antioxidant capacity is often influenced by the electronic properties of substituents on the tetrazole or associated phenyl rings. mdpi.com For example, studies on a series of saccharin-tetrazolyl derivatives showed that one compound, TSMT (N-(1-methyl-2H-tetrazol-5-yl)-N-(1,1-dioxo-1,2-benzisothiazol-3-yl) amine), exhibited high DPPH radical scavenging activity (90.29%), surpassing that of the standard antioxidant butylated hydroxytoluene (BHT). nih.gov
Theoretical studies using Density Functional Theory (DFT) have been employed to understand the antioxidant mechanisms at a molecular level. mdpi.com These studies analyze parameters like Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Proton Affinity (PA) to predict the most likely mechanism. Three common antioxidant mechanisms are:
Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to the radical.
Sequential Electron Transfer Proton Transfer (SETPT): The antioxidant first transfers an electron, followed by a proton.
Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton, and then transfers an electron.
For certain triazole benzoic acid hybrids, DFT studies suggested that the presence of phenolic methoxy (B1213986) groups played a key role in their antioxidant activity by lowering the O-H bond dissociation energy, facilitating the HAT mechanism. mdpi.com
| Compound/Derivative Class | Assay | Key Finding | Reference |
|---|---|---|---|
| Saccharin-Tetrazolyl Derivatives | DPPH | TSMT derivative showed 90.29% scavenging activity. | nih.gov |
| Triazole Benzoic Acid Hybrids | DPPH, ABTS | Thioether derivative showed the highest activity (89.95% by DPPH). | mdpi.com |
| Quinaldic Acid-Derived Tetrazoles | DPPH | Demonstrated significant antioxidant properties. |
Bioisosteric Replacement Strategies in Tetrazole Chemistry for Modulating Properties
Bioisosterism, the strategy of replacing a functional group within a molecule with another group that has similar physical or chemical properties, is a cornerstone of medicinal chemistry. The 1H-tetrazole ring is a well-established and frequently used bioisostere for the carboxylic acid group. tandfonline.comresearchgate.netbohrium.com
This replacement is advantageous for several reasons. The tetrazole ring and the carboxylic acid group have similar pKa values (around 4.5-4.9) and planar geometry, allowing them to engage in similar interactions, such as hydrogen bonding, with biological targets. nih.govcambridgemedchemconsulting.com However, the tetrazole group offers distinct advantages that can modulate a drug's properties favorably:
Metabolic Stability: The tetrazole ring is generally more resistant to metabolic transformations in the liver compared to a carboxylic acid, which can undergo reduction or conjugation (e.g., acyl glucuronidation). researchgate.netcambridgemedchemconsulting.com This enhanced stability can lead to a longer duration of action.
Lipophilicity and Bioavailability: Replacing a carboxylic acid with a tetrazole can increase the lipophilicity of the molecule. tandfonline.comresearchgate.net This can improve its ability to cross cell membranes, potentially leading to better oral bioavailability.
Receptor Interaction: The tetrazole ring's four nitrogen atoms can act as hydrogen bond acceptors, creating a more extensive hydrogen bonding network with a receptor compared to a carboxylic acid. nih.govcambridgemedchemconsulting.com This can lead to enhanced binding affinity and potency.
A classic example of this strategy is the development of angiotensin II receptor antagonists, such as losartan (B1675146) and valsartan, where a tetrazole ring successfully mimics the function of a carboxylic acid group, leading to potent antihypertensive drugs. tandfonline.combohrium.com
While tetrazole is a bioisostere for carboxylic acid, the tetrazole ring itself can sometimes be replaced by other acidic heterocycles to further refine properties. For instance, drugs like candesartan, which contain a tetrazole, can still exhibit poor membrane permeability due to their acidity. In such cases, replacing the tetrazole with slightly less acidic heterocycles, such as 5-oxo-1,2,4-oxadiazole or 5-oxo-1,2,4-thiadiazole, has been shown to increase oral bioavailability.
| Functional Group | pKa | Key Properties & Effects of Replacement | Example Drug(s) |
|---|---|---|---|
| Carboxylic Acid (-COOH) | ~4.5 | Baseline; susceptible to metabolic reduction and conjugation. | - |
| 1H-Tetrazole | ~4.5 - 4.9 | Increases metabolic stability, lipophilicity, and can enhance receptor binding via H-bonds. tandfonline.comresearchgate.netcambridgemedchemconsulting.com | Losartan, Valsartan, Candesartan tandfonline.com |
| 5-oxo-1,2,4-oxadiazole | ~6.1 | Less acidic than tetrazole; can improve oral bioavailability by reducing overall acidity. | Azilsartan cambridgemedchemconsulting.com |
| 5-oxo-1,2,4-thiadiazole | Slightly less acidic than tetrazole | Used to improve membrane permeability and bioavailability compared to tetrazole analogs. | - |
Methodological Advancements in the Analysis of 4 1h Tetrazol 1 Yl Aniline Hydrochloride
Development of Chromatographic and Spectroscopic Assays for Research Purity and Identity
The determination of purity and confirmation of the chemical identity of research compounds like 4-(1H-tetrazol-1-yl)aniline hydrochloride rely on a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) and Ultra-high-performance liquid chromatography (UHPLC) are the predominant methods for assessing the purity of non-volatile aromatic compounds. ijrpc.com For this compound, a reversed-phase HPLC (RP-HPLC) method would be a primary choice, typically employing a C18 column. sielc.com The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or formate) and an organic solvent like acetonitrile (B52724) or methanol, allowing for the separation of the main compound from any impurities. sielc.comnih.gov
Spectroscopic methods are indispensable for confirming the molecular structure and identity of the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) provides detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, which is crucial for verifying the compound's structure. nih.gov
Infrared (IR) spectroscopy can confirm the presence of key functional groups, such as the N-H stretch of the aniline (B41778) group and the characteristic vibrations of the tetrazole and aromatic rings. mdpi.com
Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide fragmentation patterns that further support its structural identification. nih.govmdpi.com
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid) |
| Gradient | Gradient elution for optimal separation |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Validation of Analytical Methods for Robustness and Reproducibility in Academic Settings
For an analytical method to be considered reliable, it must undergo a thorough validation process to demonstrate its suitability for its intended purpose. gavinpublishers.com In an academic research setting, this ensures that the results are robust and reproducible. The validation of an analytical method for this compound would involve assessing several key parameters as outlined by the International Council for Harmonisation (ICH) guidelines. ijrpc.com
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities or degradation products.
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. gavinpublishers.com This is often assessed by determining the recovery of a known amount of spiked analyte in a sample matrix.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility. gavinpublishers.com
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
| Validation Parameter | Typical Acceptance Criterion |
|---|---|
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (Relative Standard Deviation, % RSD) | ≤ 2% |
| LOD (Signal-to-Noise Ratio) | 3:1 |
| LOQ (Signal-to-Noise Ratio) | 10:1 |
| Robustness | No significant impact on results from minor variations |
Emerging Techniques for Trace Analysis and Metabolite Identification in Research Samples
The detection of trace amounts of this compound and the identification of its potential metabolites in research samples necessitate highly sensitive and selective analytical techniques. Aniline and its derivatives are of environmental concern, and methods for their trace analysis are well-established. perkinelmer.comthermofisher.com On-line solid-phase extraction (SPE) coupled with HPLC is an effective technique for pre-concentrating analytes from complex matrices, thereby enhancing detection limits. thermofisher.com
For both trace analysis and metabolite identification, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool. perkinelmer.com This technique combines the separation capabilities of HPLC with the high sensitivity and structural elucidation potential of mass spectrometry. In metabolite identification studies, which are crucial in understanding the metabolic fate of a research compound, LC-MS/MS can be used to detect and identify metabolites in biological samples. Tetrazole-containing compounds are known to be relatively resistant to metabolic degradation, which is an important consideration in such studies. nih.govacs.org
| Technique | Primary Application | Advantages | Limitations |
|---|---|---|---|
| HPLC-UV | Purity assessment and quantification | Robust, reproducible, and widely available | Limited sensitivity for trace analysis |
| NMR | Structural elucidation and identification | Provides detailed structural information | Relatively low sensitivity |
| LC-MS/MS | Trace analysis and metabolite identification | High sensitivity and selectivity, structural information | More complex instrumentation and data analysis |
Future Research Directions and Unexplored Avenues for 4 1h Tetrazol 1 Yl Aniline Hydrochloride
Advanced Synthetic Strategies for Enhanced Yields and Selectivity
The synthesis of 1-substituted tetrazoles, such as 4-(1H-tetrazol-1-yl)aniline, is often achieved through the reaction of primary amines with reagents like triethyl orthoformate and sodium azide (B81097). organic-chemistry.org However, challenges related to yield, reaction conditions, and isomer selectivity persist. Future research should focus on developing more efficient, greener, and selective synthetic methodologies.
Key areas for exploration include:
Novel Catalytic Systems: While catalysts like Yb(OTf)₃ have been employed, the exploration of nanocatalysts and magnetically separable catalysts could offer significant advantages in terms of efficiency, ease of separation, and recyclability. organic-chemistry.orgrsc.org Research into multidentate copper complexes on magnetic biochar or neodymium-based nanocatalysts, which have shown high activity in tetrazole synthesis, could be a fruitful avenue. dntb.gov.uaresearchgate.net
Microwave-Assisted and Ultrasonic Synthesis: These techniques have demonstrated the potential to reduce reaction times and improve yields in the synthesis of tetrazole derivatives. organic-chemistry.orgnih.gov A systematic study optimizing these conditions for 4-(1H-tetrazol-1-yl)aniline hydrochloride could lead to more industrially viable production methods.
Flow Chemistry: Continuous flow reactors could provide better control over reaction parameters, leading to higher selectivity for the desired 1-substituted isomer over the 2-substituted counterpart. This approach can also enhance safety, particularly when working with azides.
Multicomponent Reactions (MCRs): MCRs offer a pathway to construct complex molecules in a single step, enhancing atom economy. beilstein-journals.org Developing a novel MCR that incorporates the 4-aminophenyl moiety and directly yields the 1-substituted tetrazole ring would be a significant advancement. nih.gov
Table 1: Comparison of Potential Advanced Synthetic Strategies
| Strategy | Potential Advantages | Key Research Focus |
|---|---|---|
| Nanocatalysis | High activity, high selectivity, recyclability, mild reaction conditions. rsc.org | Synthesis and characterization of novel magnetic or metal-organic framework (MOF) based catalysts. |
| Microwave/Ultrasound | Drastically reduced reaction times, increased yields. organic-chemistry.orgnih.gov | Optimization of power, temperature, and solvent systems for maximum efficiency and selectivity. |
| Flow Chemistry | Enhanced safety, precise control over reaction parameters, improved selectivity. | Reactor design, optimization of residence time, and integration with real-time analytics. |
| Multicomponent Reactions | High atom economy, operational simplicity, access to molecular diversity. nih.gov | Design of novel reaction pathways and discovery of catalysts to control regioselectivity. |
Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques
A thorough understanding of the electronic structure, reactivity, and conformational dynamics of this compound is crucial for its rational application. Future work should integrate advanced spectroscopic methods with high-level computational studies.
Spectroscopic Characterization: While standard techniques like ¹H and ¹³C NMR and IR spectroscopy are routine, more advanced methods can provide deeper insights. nih.govekb.eg Two-dimensional NMR techniques (COSY, HSQC, HMBC) can unambiguously confirm the 1-substituted connectivity and characterize the protonation state. Solid-state NMR could be employed to study the crystal packing and intermolecular interactions in the hydrochloride salt.
Computational Modeling: Density Functional Theory (DFT) and ab initio calculations can be used to model the molecule's geometry, vibrational frequencies, and NMR chemical shifts, allowing for a direct comparison with experimental data. mdpi.comresearchgate.net Such studies can elucidate the electronic properties, including the distribution of charge and the nature of the frontier molecular orbitals, which govern the molecule's reactivity.
Reaction Pathway Analysis: Computational chemistry can map the potential energy surfaces of synthetic reactions. mdpi.com This would allow researchers to understand the factors controlling the regioselectivity of tetrazole formation (1- vs. 2-substitution) and to rationally design catalysts and reaction conditions that favor the desired product.
Novel Ligand Design and Coordination Chemistry Investigations
The tetrazole ring is an excellent coordinating agent for metal ions, and its derivatives are widely used as ligands in coordination chemistry. lifechemicals.comnih.gov The four nitrogen atoms of the ring can bind to metal centers in various modes, leading to the formation of diverse structures, from discrete complexes to multi-dimensional coordination polymers. arkat-usa.orgrsc.org The presence of the aniline (B41778) group in 4-(1H-tetrazol-1-yl)aniline provides an additional site for coordination or functionalization.
Unexplored avenues include:
Synthesis of Metal-Organic Frameworks (MOFs): The bifunctional nature of the molecule (tetrazole and aniline groups) makes it an ideal building block for MOFs. Research could focus on reacting it with various metal ions (e.g., Zn²⁺, Cu²⁺, Co²⁺) to create porous frameworks with potential applications in gas storage, separation, or catalysis. lifechemicals.com
Development of Bioactive Complexes: Coordination of the ligand to biologically relevant metal ions could enhance its therapeutic potential. For example, complexes with Cu(II), Co(II), Ni(II), and Zn(II) have been shown to possess greater antibacterial activity than the uncoordinated ligands. arkat-usa.orggoogle.com
Luminescent Materials: By coordinating with lanthanide or certain transition metals, novel luminescent materials could be developed. The aromatic aniline and tetrazole moieties can act as "antenna" ligands, absorbing energy and transferring it to the metal center, which then emits light. unimi.itnih.gov
Table 2: Proposed Coordination Chemistry Investigations
| Metal Ion Type | Potential Structure | Potential Application | Research Goal |
|---|---|---|---|
| Transition Metals (Zn, Cu, Co) | Metal-Organic Frameworks (MOFs), Coordination Polymers. arkat-usa.org | Gas storage, catalysis, sensing. | To synthesize and characterize novel porous materials with tunable properties. |
| Biologically Active Metals (Cu, Zn, Ag) | Discrete Metal Complexes. google.com | Enhanced antimicrobial or anticancer agents. researchgate.net | To investigate the synergistic effect between the ligand and metal ion on biological activity. |
| Lanthanides (Eu, Tb) | Luminescent Coordination Complexes. | Probes, sensors, optoelectronics. | To develop new photofunctional materials by exploiting the antenna effect of the ligand. |
| Platinum Group Metals (Pt, Pd) | Square Planar Complexes. | Cytotoxic agents, catalysts. arkat-usa.org | To explore applications in cancer therapy and cross-coupling reactions. |
Exploration of New Material Science Applications
The high nitrogen content of the tetrazole ring makes it an "energetic" functional group. nih.gov This property, combined with the polymerizable aniline group, opens up possibilities in the field of materials science, particularly for high-energy materials and advanced polymers.
High-Nitrogen Content Polymers: The aniline group can be readily polymerized through chemical or electrochemical methods. The resulting polyaniline backbone, decorated with tetrazole side chains, would create a high-nitrogen polymer. Such materials are of interest as gas generants for applications like automotive airbags or as components in propellants. msesupplies.com
Precursors for Functional Carbons: Pyrolysis of these high-nitrogen polymers under controlled conditions could yield nitrogen-doped carbon materials. These materials are highly sought after for applications in energy storage (supercapacitors, batteries) and catalysis due to their unique electronic properties and surface chemistry.
Corrosion Inhibitors: Nitrogen-containing heterocycles are known to be effective corrosion inhibitors for various metals. openmedicinalchemistryjournal.com The tetrazole and aniline functionalities in the molecule could act synergistically to adsorb onto a metal surface and protect it from corrosive environments.
Elucidation of Broader Biological Mechanisms in Diverse In Vitro Models
The tetrazole moiety is a well-established pharmacophore, often used as a metabolically stable substitute for a carboxylic acid group in drug design. bohrium.com This has led to its inclusion in drugs for a wide range of conditions, including hypertension and bacterial infections. lifechemicals.com While 4-(1H-tetrazol-1-yl)aniline is used as a building block for such compounds, its own biological activity profile is not well-explored.
Future research should systematically screen this compound and its simple derivatives across a range of in vitro models to uncover novel biological activities.
Anticancer Screening: The compound should be tested against a panel of human cancer cell lines (e.g., breast, colon, liver) to assess its cytotoxic and antiproliferative effects. nih.gov Mechanistic studies could follow to identify potential molecular targets. researchgate.net
Antimicrobial Assays: Its activity should be evaluated against a broad spectrum of pathogenic bacteria and fungi, including drug-resistant strains. acs.orgchemistryjournals.net
Enzyme Inhibition Assays: Given its structural similarity to other bioactive molecules, it could be screened against various enzyme families, such as kinases, proteases, or metabolic enzymes like dipeptidyl peptidase-4 (DPP-4) or aldose reductase, which are relevant in diabetes. nih.gov
Receptor Binding Studies: The molecule could be tested for its ability to bind to various receptors, such as angiotensin II receptors, given the prevalence of tetrazoles in antihypertensive drugs. researchgate.net
Table 3: Proposed In Vitro Models for Biological Screening
| Assay Type | Target | Potential Therapeutic Area | Rationale |
|---|---|---|---|
| MTT/Cell Viability Assay | Cancer Cell Lines (e.g., MCF-7, HCT116, HepG2). nih.gov | Oncology | To identify novel cytotoxic or anti-proliferative properties. |
| Minimum Inhibitory Concentration (MIC) Assay | Pathogenic Bacteria (e.g., S. aureus, E. coli) and Fungi (C. albicans). researchgate.net | Infectious Diseases | To discover new antimicrobial leads. |
| Enzyme Inhibition Assays | Kinases, Proteases, DPP-4, Aldose Reductase. nih.gov | Oncology, Inflammation, Diabetes | The tetrazole ring is a versatile pharmacophore that can interact with various active sites. |
| Receptor Binding Assays | Angiotensin II Receptors, G-Protein Coupled Receptors (GPCRs). | Cardiovascular Disease | Many sartans (angiotensin II receptor blockers) contain a tetrazole ring. researchgate.net |
Q & A
Q. What are the optimal synthetic routes for 4-(1H-tetrazol-1-yl)aniline hydrochloride, and how can reaction conditions be controlled to maximize yield?
Methodological Answer: The synthesis typically involves two stages:
Tetrazole Ring Formation : React 4-nitroaniline with sodium azide (NaN₃) in dimethylformamide (DMF) or acetic acid under reflux (80–100°C) with catalysts like ammonium chloride. This forms the tetrazole ring via cyclization .
Hydrochloride Salt Formation : Treat the free base with HCl in ethanol or aqueous solution.
Key Parameters :
- Temperature control (±5°C) to avoid side reactions (e.g., over-oxidation).
- Stoichiometric excess of NaN₃ (1.2–1.5 eq) to drive cyclization.
Yield Optimization : Use continuous flow reactors for industrial-scale synthesis to enhance safety and reproducibility .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- HPLC/MS : Monitor purity (>98%) and detect trace impurities (e.g., unreacted 4-nitroaniline) .
- NMR Spectroscopy : Confirm substitution patterns (e.g., ¹H NMR: δ 7.8–8.1 ppm for tetrazole protons; δ 6.6–7.2 ppm for aromatic protons) .
- X-ray Crystallography : Resolve crystal structure using SHELX software for bond-length validation (e.g., N–Ctetrazole = 1.31–1.34 Å) .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
Methodological Answer:
- pH Stability : Stable in acidic conditions (pH 2–4) but hydrolyzes in alkaline media (pH >8) via tetrazole ring opening. Conduct accelerated stability studies at 40°C/75% RH for 3 months .
- Thermal Degradation : TGA/DSC analysis shows decomposition >200°C. Store at –20°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to map electron density (e.g., Fukui indices for nucleophilic sites on the tetrazole ring) .
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to identify binding modes for antimicrobial applications .
Q. What experimental strategies resolve contradictions in biological activity data for tetrazole derivatives?
Methodological Answer:
- Dose-Response Curves : Compare IC₅₀ values across cell lines (e.g., Klebsiella pneumoniae vs. E. coli) to assess specificity .
- SAR Analysis : Modify substituents (e.g., methoxy groups at C3/C5) to isolate contributing factors to activity. For example, 4-methoxy-3-(1H-tetrazol-1-yl)aniline shows 2x higher antifungal activity than the parent compound .
Q. How can researchers leverage this compound as a synthon for complex heterocycles?
Methodological Answer:
- Multicomponent Reactions : React with aldehydes and nitriles under microwave irradiation (100 W, 120°C) to form imidazoles or triazoles .
- Diazonium Salt Intermediates : Generate diazonium salts (NaNO₂/HCl, 0–5°C) for coupling with quinones, yielding arylated products (e.g., 2-chloro-4-(tetrazolyl)quinone) .
Q. What are the challenges in crystallizing this compound, and how can they be mitigated?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
